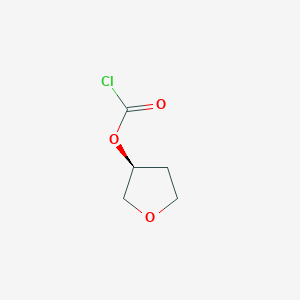
Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester is a chemical compound with a unique structure that includes an oxolane ring and a carbonochloridate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester typically involves the reaction of oxolane derivatives with phosgene or its equivalents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form oxolane derivatives and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include oxolane derivatives with various functional groups.
Hydrolysis Products: The primary products of hydrolysis are oxolane derivatives and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
(3R)-Oxolan-3-yl carbonochloridate: A stereoisomer with similar reactivity but different spatial arrangement.
Oxolan-2-yl carbonochloridate: A compound with a different substitution pattern on the oxolane ring.
Uniqueness: Carbonochloridic acid, (3S)-tetrahydro-3-furanyl ester is unique due to its specific stereochemistry, which can influence its reactivity and the properties of the products formed from it. This makes it a valuable compound in stereoselective synthesis and other applications where the spatial arrangement of atoms is crucial.
Eigenschaften
Molekularformel |
C5H7ClO3 |
|---|---|
Molekulargewicht |
150.56 g/mol |
IUPAC-Name |
[(3S)-oxolan-3-yl] carbonochloridate |
InChI |
InChI=1S/C5H7ClO3/c6-5(7)9-4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
BULSKJQNVXVGHX-BYPYZUCNSA-N |
Isomerische SMILES |
C1COC[C@H]1OC(=O)Cl |
Kanonische SMILES |
C1COCC1OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















